Isobyakanglicin
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Overview
Description
Isobyakanglicin is a chemical compound with the molecular formula C17H18O7 and a molecular weight of 334.30 g/mol It is known for its unique structure, which includes a furochromenone core with various functional groups attached
Preparation Methods
The synthesis of isobyakanglicin involves several steps, typically starting with the preparation of the furochromenone core. The synthetic route often includes the following steps:
Formation of the furochromenone core: This is achieved through a series of reactions involving the cyclization of appropriate precursors.
Functionalization: The core is then functionalized by introducing various groups such as methoxy and hydroxy groups under specific reaction conditions.
Chemical Reactions Analysis
Isobyakanglicin undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Various substituents can be introduced or replaced on the furochromenone core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Isobyakanglicin has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of isobyakanglicin involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to influence various biochemical processes .
Comparison with Similar Compounds
Isobyakanglicin can be compared to other furochromenone derivatives. Similar compounds include:
Byakangelicin: Another furochromenone derivative with similar structural features.
Imperatorin: A compound with a similar core structure but different functional groups.
Psoralen: A related compound used in phototherapy.
This compound is unique due to its specific functional groups and the resulting chemical properties, which may offer distinct advantages in certain applications .
Properties
Molecular Formula |
C17H18O7 |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
4-(2,3-dihydroxy-3-methylbutoxy)-9-methoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C17H18O7/c1-17(2,20)11(18)8-23-13-9-4-5-12(19)24-15(9)16(21-3)14-10(13)6-7-22-14/h4-7,11,18,20H,8H2,1-3H3 |
InChI Key |
MKDVKEKAKJODGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC)O)O |
Origin of Product |
United States |
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